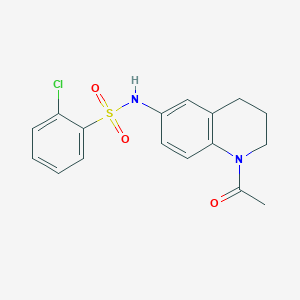

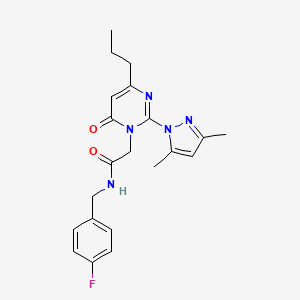

2-(4-((4-(Thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound belongs to a class of chemicals that have garnered interest due to their potential biological and pharmacological properties. Compounds with similar structural motifs, particularly those featuring piperazine and thiadiazole groups, have been explored for various applications including anticancer, anti-inflammatory, and antimicrobial activities. These investigations stem from the unique interactions that such compounds can have with biological targets, owing to their distinct molecular frameworks.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step procedures that ensure the incorporation of the desired functional groups into the final structure. For example, the synthesis of N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d]imidazol-1-yl) acetamides involves multiple steps with well-defined reaction conditions, showcasing the complexity and precision required in chemical synthesis processes (Boddu et al., 2018).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography and spectroscopy, plays a crucial role in confirming the configurations and conformations of synthesized compounds. Studies have detailed the crystal structures of similar compounds, providing insights into their molecular geometries and the interactions that stabilize their structures in solid states (Ismailova et al., 2014).

Chemical Reactions and Properties

The reactivity of such compounds often involves interactions with biological targets through mechanisms such as enzyme inhibition or receptor modulation. For instance, certain derivatives have been evaluated for their anticancer activity through mechanisms including VEGFR-2-TK inhibition, highlighting the chemical reactivity and potential therapeutic applications of these molecules (Hassan et al., 2021).

Physical Properties Analysis

The physical properties, including solubility and stability, are critical for the practical application of any chemical compound. Enhanced aqueous solubility, for example, is often a target in drug development to improve bioavailability. Modifications in molecular design, such as the insertion of piperazine units, have been shown to significantly affect these properties, as seen in the development of aqueous-soluble ACAT inhibitors (Shibuya et al., 2018).

Chemical Properties Analysis

The chemical properties, such as reactivity towards other compounds, stability under various conditions, and the potential for undergoing specific chemical transformations, are essential for understanding the behavior of these compounds in biological systems and their potential for further modification. For example, the antimicrobial and antitumor activities of certain thiadiazole derivatives have been attributed to their specific chemical structures and the presence of substituents that enhance their reactivity (Wu et al., 2017).

Applications De Recherche Scientifique

Synthesis and Biological Activities

Research has explored the synthesis of compounds containing piperazine, like 2-(4-((4-(Thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate, revealing their potential biological activities. For example, novel 1,3,4-thiadiazole amide compounds containing piperazine demonstrated inhibitory effects on Xanthomonas campestris pv. oryzae and showed antiviral activity against tobacco mosaic virus (Xia, 2015).

Antiproliferative Activity

A study synthesized 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivatives, finding they exhibited significant anticancer activity. These compounds demonstrated cytotoxic activity against breast cancer T-47D cell lines and inhibited VEGFR-2-TK, indicating potential as antiproliferative agents (Hassan et al., 2021).

Inhibitor of Acyl-Coenzyme A:Cholesterol O-Acyltransferase

Research identified a compound structurally similar to this compound as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), showing promise for the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Anticancer Agents

The synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, with structures related to the compound , exhibited anticancer activities against human lung adenocarcinoma cells, indicating potential as anticancer agents (Evren et al., 2019).

Antipsychotic Evaluation

Aryl piperazine derivatives, similar to the compound of interest, have been synthesized and evaluated for antipsychotic activity. These compounds showed potential as building blocks in drug discovery due to their positive results in biological screens (Bari et al., 2019).

Orientations Futures

The future directions for research on this compound could include further investigation into its synthesis, characterization, and potential biological activities. Given the diverse biological activities exhibited by similar compounds, it could be of interest in the development of new pharmaceuticals .

Mécanisme D'action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been reported to interact with various targets in the body, leading to different biological effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been reported to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their bioavailability .

Result of Action

Thiazole derivatives have been associated with various biological effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

The molecular electrostatic potential (mep) surface of the thiazole ring, which is a part of this compound, has been reported to play a significant role in drug-target protein interaction . Thus, changes in the environment that affect the MEP surface could potentially influence the compound’s action.

Propriétés

IUPAC Name |

oxalic acid;2-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4OS2.C2H2O4/c15-13(19)8-17-3-5-18(6-4-17)9-14-16-11(10-21-14)12-2-1-7-20-12;3-1(4)2(5)6/h1-2,7,10H,3-6,8-9H2,(H2,15,19);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRNWSQKMMBAQGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=CS2)C3=CC=CS3)CC(=O)N.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,5S,7S)-7-Pyridin-3-yl-2lambda6-thia-3-azabicyclo[3.2.0]heptane 2,2-dioxide](/img/structure/B2493616.png)

![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-(2,4-dimethoxyphenyl)azetidine-1-carboxamide](/img/structure/B2493617.png)

![1-Azabicyclo[2.2.2]octan-4-ylmethanesulfonyl chloride;hydrochloride](/img/structure/B2493618.png)

![2a,3,4,5-tetrahydrobenz[cd]indol-2(1H)-one](/img/structure/B2493619.png)

![6,7-dimethoxy-N-(2-methoxyethyl)-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide](/img/structure/B2493620.png)

![N-(4-chlorophenyl)-N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]amine](/img/structure/B2493628.png)

![[4-(2H-1,3-Benzodioxol-5-yl)butan-2-yl]hydrazine dihydrochloride](/img/structure/B2493637.png)

![5-methyl-3-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2493638.png)